Raloxifene-d4-4'-glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

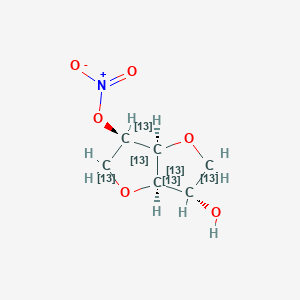

Raloxifene-d4-4’-glucuronide is a labeled metabolite of Raloxifene . Raloxifene is a selective estrogen receptor modulator used for the treatment of osteoporosis . The glucuronidation of Raloxifene is mediated mostly by UGT1A10 and UGT1A8 . It binds to the estrogen receptor with an IC50 of 370 μM .

Molecular Structure Analysis

The molecular formula of Raloxifene-d4-4’-glucuronide is C34H31D4NO10S . Its molecular weight is 653.73 .Chemical Reactions Analysis

Raloxifene-d4-4’-glucuronide is a primary metabolite of Raloxifene . The formation of Raloxifene 4’-glucuronide is mediated mostly by UGT1A10 and UGT1A8 .Physical and Chemical Properties Analysis

Raloxifene-d4-4’-glucuronide is a yellow solid . Its molecular weight is 653.73 and its molecular formula is C34H31D4NO10S .Scientific Research Applications

Analytical Method Development and Validation

Raloxifene and its metabolites, including raloxifene-d4-4'-glucuronide, have been the focus of several studies aiming to develop and validate analytical methods for their estimation. For instance, a method was developed for the simultaneous estimation of raloxifene and its active metabolites in human plasma using raloxifene-D4 as an internal standard, highlighting its application in bioequivalence studies (Jadhav & Ramaa, 2015).

Metabolic Pathways and Drug Interactions

Studies have also focused on the metabolic pathways of raloxifene. For example, the role of different UDP-glucuronosyltransferases (UGTs) in the formation of raloxifene glucuronides, including this compound, has been characterized. This research is crucial in understanding the drug's metabolism and potential interactions (Kemp, Fan, & Stevens, 2002).

Pharmacokinetic Studies

Pharmacokinetic studies of raloxifene, involving the measurement of its metabolites, are essential for understanding its absorption, distribution, metabolism, and excretion. Such studies can provide insights into the drug's effectiveness and safety profile. For instance, the impact of intestinal glucuronidation on the pharmacokinetics of raloxifene has been examined, emphasizing the role of metabolism in drug availability (Kosaka et al., 2011).

Influence of Genetic Polymorphisms

Research has also explored how genetic polymorphisms affect raloxifene metabolism. Understanding the relationship between UGT genotypes and the metabolite profiles of raloxifene, including this compound, can offer personalized insights into drug efficacy and safety (Sun et al., 2013).

Novel Delivery Systems

Finally, studies have been conducted on novel delivery systems for raloxifene to enhance its bioavailability and therapeutic efficacy. Such research is critical in overcoming challenges related to the drug's low solubility and metabolism (Alhakamy, Fahmy, & Ahmed, 2019).

Mechanism of Action

Properties

CAS No. |

1279033-52-1 |

|---|---|

Molecular Formula |

C34H31NO10SD4 |

Molecular Weight |

653.75 |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Related CAS |

182507-22-8 (unlabelled) |

Synonyms |

4-[6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy-d4]benzoyl]benzo[b]thien-2-yl]phenyl-D-c acid |

tag |

Raloxifene Impurities |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol](/img/structure/B602655.png)